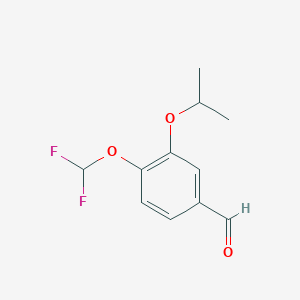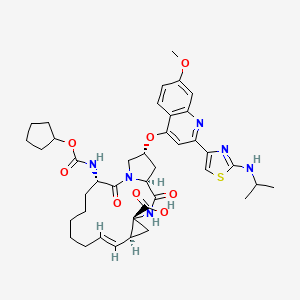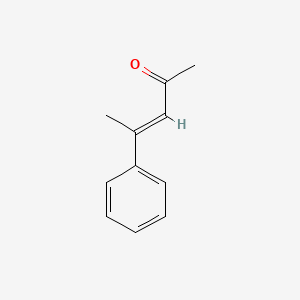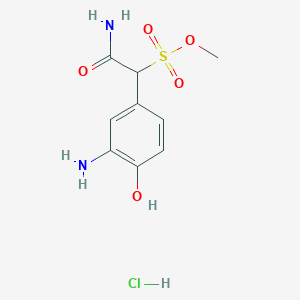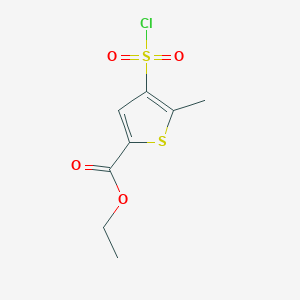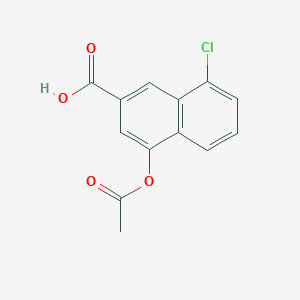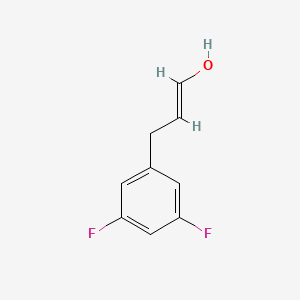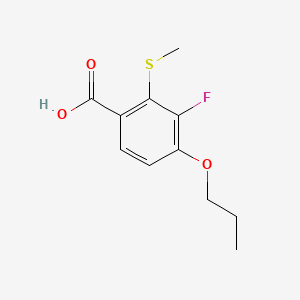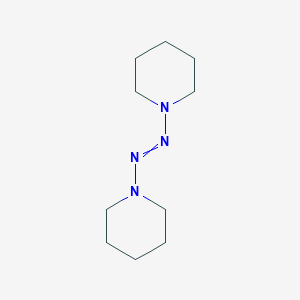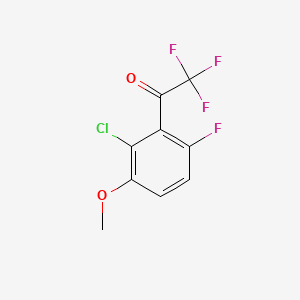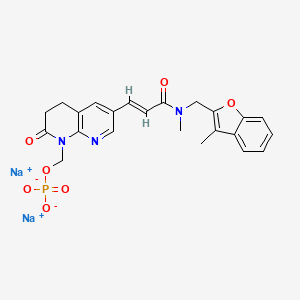
Afabicin disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a prodrug of afabicin desphosphono, which inhibits the enoyl-acyl carrier protein reductase (FabI) enzyme, a critical component in the fatty acid synthesis pathway of staphylococci . This compound is notable for its narrow-spectrum activity, targeting only staphylococci and preserving the intestinal microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
Afabicin disodium is synthesized through a series of chemical reactions starting from its precursor, afabicin desphosphono. The synthesis involves the phosphorylation of afabicin desphosphono to enhance its solubility and bioavailability . The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes several purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Afabicin disodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final active form of this compound. These intermediates are crucial for the compound’s bioactivity and therapeutic efficacy .
Scientific Research Applications
Afabicin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of fatty acid synthesis in bacteria.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of fatty acid synthesis in bacterial growth.
Medicine: Investigated for its potential to treat various staphylococcal infections, including acute bacterial skin and skin structure infections (ABSSSI) and bone and joint infections
Mechanism of Action
Afabicin disodium exerts its effects by inhibiting the FabI enzyme, which is essential for the fatty acid synthesis pathway in staphylococci. By targeting this enzyme, this compound disrupts the production of fatty acids, which are crucial for bacterial cell membrane synthesis and function. This inhibition leads to the death of the bacterial cells, effectively treating the infection .
Comparison with Similar Compounds
Afabicin disodium is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:
Vancomycin: A glycopeptide antibiotic used to treat severe bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against Gram-positive bacteria.
Daptomycin: A lipopeptide antibiotic used for complicated skin infections and bacteremia
This compound stands out due to its narrow-spectrum activity, which minimizes the impact on the intestinal microbiota and reduces the risk of developing antibiotic resistance .
Properties
Molecular Formula |
C23H22N3Na2O7P |
|---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |
InChI |
InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |
InChI Key |
ZAWLQRSRUJJWHT-OJYIHNBOSA-L |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
